molecular formula C22H21ClN6O2 B1671838 Losartan carboxylic acid CAS No. 124750-92-1

Losartan carboxylic acid

Cat. No. B1671838
M. Wt: 436.9 g/mol
InChI Key: ZEUXAIYYDDCIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losartan carboxylic acid is a physiologically active metabolite of losartan, produced by cytochrome P450 isoforms in the liver . It is a potent AT1 antagonist, producing a depressor response and vasodilation .


Synthesis Analysis

Losartan is metabolized to an aldehyde intermediate, E-3179, which is further metabolized to a carboxylic acid, E-3174, by cytochrome P450s like CYP2C9 . A method for assay of Losartan, its active metabolite E-3174, and Glibenclamide in human serum and urine by HPLC-MS/MS has been developed .


Molecular Structure Analysis

The molecular structure of Losartan carboxylic acid has been determined by NMR spectroscopy and computational analysis . The chemical structure can be found in various databases .


Chemical Reactions Analysis

Losartan is metabolized in vivo in rats, monkeys, and humans to a carboxylic acid derivative E3174 that is pharmacologically more active than the parent compound . The prediction of metabolite and parent drug area under the time-concentration curve ratio (AUCm/AUCp) and their PK profiles in humans using in vitro data when active transport processes are involved in disposition has been studied .


Physical And Chemical Properties Analysis

Losartan carboxylic acid has a molecular formula of C22H21ClN6O2 and a molecular weight of 436.89 g/mol . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

1. Bioanalytical Methods Development Losartan and its metabolite, Losartan carboxylic acid (LCA), have been the focus of various studies to develop sensitive and selective methods for their determination in human plasma. Sharma et al. (2010) developed an LC-MS/MS method using ammonium formate and methanol for this purpose, highlighting LCA's significance in pharmacokinetic studies (Sharma et al., 2010). Similarly, Hussein (2014) developed a new HPLC method with fluorescence detection for quantifying both Losartan and LCA in human plasma, again emphasizing their importance in pharmacokinetics (Hussein, 2014).

2. Electrochemical Degradation Studies In environmental research, Salazar et al. (2016) studied the electrochemical degradation of Losartan, an emerging pharmaceutical pollutant, using a boron-doped diamond electrode. This study indirectly involves LCA as it is the primary active metabolite of Losartan, thus playing a role in understanding its environmental impact (Salazar et al., 2016).

3. Pharmacokinetic and Metabolic Studies Losartan and LCA's pharmacokinetics have been extensively studied to understand their behavior in different ethnic populations and in relation to specific genetic polymorphisms. Yang et al. (2012) investigated the pharmacokinetics of both compounds in various Chinese ethnicities, while Dorado et al. (2012) developed an HPLC method for determining the urinary metabolic ratio of Losartan and LCA for CYP2C9 phenotyping in humans (Yang et al., 2012); (Dorado et al., 2012).

4. Pharmacogenetic Research The pharmacogenetics of Losartan metabolism, involving LCA, has been explored to improve dosing regimens, especially in specific patient populations like those with Marfan syndrome. Falvella et al. (2016) conducted a pharmacogenetic study to evaluate the distribution of certain CYP alleles and their effect on Losartan tolerance in pediatric Marfan patients, providing insights into personalized medicine approaches (Falvella et al., 2016)

5. Method Development for Therapeutic Monitoring Various studies have developed methods to quantify Losartan and LCA in biological matrices, which are crucial for therapeutic drug monitoring. Prasaja et al. (2009) developed an LC-MS/MS method for this purpose, demonstrating the relevance of these compounds in clinical pharmacology and therapeutics (Prasaja et al., 2009).

6. Drug Metabolism Studies Understanding the metabolism of Losartan to LCA has been a significant area of research, contributing to safer and more effective use of the drug. Studies have explored the role of various cytochrome P450 enzymes in this process, providing insights into drug-drug interactions and personalized medicine (Kobayashi et al., 2008); (Yasar U et al., 2001).

Safety And Hazards

Losartan carboxylic acid may cause an allergic skin reaction, may damage fertility or the unborn child, and may cause harm to breast-fed children . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The prediction of Losartan-Active Carboxylic Acid Metabolite Exposure Following Losartan Administration Using Static and Physiologically Based Pharmacokinetic Models has been studied . This could be a future direction for research in this area.

properties

IUPAC Name

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXAIYYDDCIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154474
Record name Losartan carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losartan carboxylic acid

CAS RN

124750-92-1
Record name Losartan carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124750-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Losartan carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losartan carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXP-3174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losartan carboxylic acid
Reactant of Route 2
Losartan carboxylic acid
Reactant of Route 3
Losartan carboxylic acid
Reactant of Route 4
Losartan carboxylic acid
Reactant of Route 5
Losartan carboxylic acid
Reactant of Route 6
Reactant of Route 6
Losartan carboxylic acid

Citations

For This Compound
277
Citations
D Goswami, A Kumar, AH Khuroo, T Monif… - Clinical Research …, 2008 - Taylor & Francis
A novel LC-ESI-MS, validated simultaneous method is described for losartan, its active metabolite—losartan carboxylic acid (LCA) and hydrochlorothiazide (HCTZ) using irbesartan, …
Number of citations: 16 www.tandfonline.com
R Dubey, M Ghosh - Scientia pharmaceutica, 2015 - mdpi.com
… It has a more potent active metabolite losartan carboxylic acid (LCA), chemically known as 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic …
Number of citations: 17 www.mdpi.com
CN Nai, N Van Trung, TL Thai… - International Journal …, 2020 - search.ebscohost.com
… of amlodipine and of losartan and losartan carboxylic acid as its active metabolite in human … 0.5–1000 ng/mL for losartan and losartan carboxylic acid. The results of the intra- and inter-…
Number of citations: 2 search.ebscohost.com
R Dubey, M Ghosh, BN Sinha… - Journal of …, 2015 - academic.oup.com
… It has a more potent active metabolite losartan carboxylic acid (LCA), chemically known as 2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-…
Number of citations: 7 academic.oup.com
BB Subudhi, PK Sahu, VK Singh, S Prusty - The AAPS Journal, 2018 - Springer
… Losartan carboxylic acid (LCA), the potent AT1 blocker metabolite of losartan, suffers from … flexibility as carriers, we have conjugated losartan carboxylic acid to ascorbic acid with the aim …
Number of citations: 7 link.springer.com
A Singh, R Dubey, N Upmanyu… - Analytical Chemistry …, 2021 - Taylor & Francis
… , losartan and LCA bind more than 95 % to recombinant human serum albumin (rHSA), when studied individually, whereas, protein binding of LCA and Losartan carboxylic acid (LCA) …
Number of citations: 2 www.tandfonline.com
AA Hussein - Al Mustansiriyah Journal of Pharmaceutical Sciences, 2014 - iasj.net
… It is primarily metabolized in active form, losartan carboxylic acid. A sensitive and selective HPLC method was developed for determination of losartan and losartan carboxylic acid in …
Number of citations: 4 www.iasj.net
VK Karra, NR Pilli, JK Inamadugu, JS Rao - Pharmaceutical methods, 2012 - Elsevier
… -tandem mass spectrometric assay method has been developed and fully validated for simultaneous quantification of losartan and its active metabolite, losartan carboxylic acid, and …
Number of citations: 35 www.sciencedirect.com
A Singh, N Upmanyu - 2021 - indianjournals.com
… The chromatographic method for Losartan was developed in lieu with simultaneous elution of losartan carboxylic acid. Analytical challenges were involving similarity in UV absorbacne …
Number of citations: 2 www.indianjournals.com
P Dorado, E Machín, F de Andrés… - Drug Metabolism and …, 2012 - degruyter.com
… Background: Losartan is metabolized to losartan carboxylic acid (E-3174) by the polymorphic cytochrome CYP2C9. The aim of the study was to develop a high-performance liquid …
Number of citations: 11 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.